molecular formula C21H22N4O2S B254343 N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide

N'-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide

Cat. No. B254343
M. Wt: 394.5 g/mol
InChI Key: VTZUKQPXBMJLJE-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide is a synthetic compound that has received significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been shown to have potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.

Mechanism of Action

The mechanism of action of N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting various enzymes and signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been found to have antioxidant properties and to increase the levels of various neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide in lab experiments include its unique biological activity, its potential as a therapeutic agent, and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its toxicity, its limited solubility in water, and its potential for non-specific binding to proteins and other biomolecules.

Future Directions

Future research on N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide could focus on the following areas:
1. Further elucidation of the compound's mechanism of action and its potential as a therapeutic agent for various diseases.
2. Exploration of the compound's potential as a lead compound for the development of new drugs.
3. Investigation of the compound's pharmacokinetic properties and its potential for drug delivery.
4. Examination of the compound's toxicity and its potential for adverse effects.
5. Development of new synthesis methods for the compound that are more efficient and environmentally friendly.
In conclusion, N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide is a synthetic compound with potential applications in various scientific research fields. It has unique biochemical and physiological effects and has been found to exhibit anticancer, antiviral, and antibacterial activities. Further research is needed to fully understand the compound's mechanism of action and its potential as a therapeutic agent.

Synthesis Methods

N-benzylidene-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanohydrazide can be synthesized using various methods. One of the most common methods involves the reaction of 2-amino-4-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one with benzaldehyde and propanohydrazide in the presence of a catalyst. The resulting compound can be purified using various techniques, such as column chromatography or recrystallization.

properties

Molecular Formula

C21H22N4O2S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C21H22N4O2S/c1-13-8-9-16-17(10-13)28-20-18(16)21(27)25(12-22-20)14(2)19(26)24-23-11-15-6-4-3-5-7-15/h3-7,11-14H,8-10H2,1-2H3,(H,24,26)/b23-11+

InChI Key

VTZUKQPXBMJLJE-FOKLQQMPSA-N

Isomeric SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)N/N=C/C4=CC=CC=C4

SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NN=CC4=CC=CC=C4

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)C(C)C(=O)NN=CC4=CC=CC=C4

Origin of Product

United States

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